molecular formula C11H13ClN2O B2817804 2-Pyrrolidin-3-yl-1,3-benzoxazole;hydrochloride CAS No. 2503204-30-4

2-Pyrrolidin-3-yl-1,3-benzoxazole;hydrochloride

Cat. No.: B2817804
CAS No.: 2503204-30-4
M. Wt: 224.69
InChI Key: XHXIWPWUOZZDNF-UHFFFAOYSA-N
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Description

2-Pyrrolidin-3-yl-1,3-benzoxazole;hydrochloride is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic applications. It is known for its unique chemical structure, which combines a pyrrolidine ring with a benzoxazole moiety, making it a versatile compound in various fields of study .

Scientific Research Applications

2-Pyrrolidin-3-yl-1,3-benzoxazole;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiparasitic properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidin-3-yl-1,3-benzoxazole;hydrochloride typically involves the construction of the benzoxazole ring followed by the introduction of the pyrrolidine moiety. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminophenol with a suitable carboxylic acid derivative can yield the benzoxazole core, which is then further reacted with a pyrrolidine derivative to form the final compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2-Pyrrolidin-3-yl-1,3-benzoxazole;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of 2-Pyrrolidin-3-yl-1,3-benzoxazole;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pyrrolidin-3-yl-1,3-benzoxazole;hydrochloride is unique due to its combined structure of pyrrolidine and benzoxazole, which imparts distinct chemical and biological properties. This combination allows for versatile applications and potential therapeutic benefits that are not observed in compounds with only one of these moieties .

Properties

IUPAC Name

2-pyrrolidin-3-yl-1,3-benzoxazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O.ClH/c1-2-4-10-9(3-1)13-11(14-10)8-5-6-12-7-8;/h1-4,8,12H,5-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHXIWPWUOZZDNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=NC3=CC=CC=C3O2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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